3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS No.: 2034557-06-5
Cat. No.: VC4655290
Molecular Formula: C16H14FN3O2
Molecular Weight: 299.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034557-06-5 |
|---|---|
| Molecular Formula | C16H14FN3O2 |
| Molecular Weight | 299.305 |
| IUPAC Name | 3-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C16H14FN3O2/c17-14-4-1-3-12(9-14)16(21)18-6-7-20-11-13(10-19-20)15-5-2-8-22-15/h1-5,8-11H,6-7H2,(H,18,21) |
| Standard InChI Key | LHBIEMVEZBLBLM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Introduction
3-Fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that combines several functional groups, including a fluorinated benzamide, a furan ring, and a pyrazole moiety. These structural features make it a candidate for biological and pharmacological research due to the known bioactivity of its constituent groups.
Synthesis Pathways
The synthesis of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide likely involves:
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Formation of the Pyrazole Ring: Pyrazoles are commonly synthesized via cyclization reactions involving hydrazines and diketones.
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Attachment of the Furan Group: The furan ring can be introduced through electrophilic substitution or coupling reactions.
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Formation of Benzamide Core: The benzamide group is typically introduced via amidation reactions using benzoyl chlorides or carboxylic acids.
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Final Coupling Step: The fluorinated benzamide is coupled with the pyrazole-furan moiety using reagents like carbodiimides (e.g., EDC or DCC).
Pharmacological Potential
The compound's structural motifs suggest potential biological activities:
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Pyrazole Moiety: Known for anti-inflammatory, antimicrobial, and anticancer properties .
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Furan Ring: Contributes to bioactivity by enhancing molecular interactions with biological targets .
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Fluorinated Benzamide: Fluorine atoms often improve bioavailability and metabolic stability in drug candidates .
Applications in Research
This compound could serve as:
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Antimicrobial Agent: Pyrazole-containing derivatives have shown activity against bacterial strains like E. coli and Pseudomonas aeruginosa .
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Anticancer Research: Similar compounds have demonstrated antiproliferative effects on tumor cell lines .
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Molecular Docking Studies: The compound's functional groups make it suitable for computational modeling to predict binding affinities with biological targets.
Analytical Characterization
To confirm its structure and purity, the following techniques are recommended:
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Nuclear Magnetic Resonance (NMR):
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Proton (H NMR) and Carbon (C NMR) spectra to identify chemical shifts corresponding to the furan, pyrazole, and benzamide groups.
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Mass Spectrometry (MS):
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To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Functional group identification (e.g., amide C=O stretch, fluorine-related vibrations).
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Elemental Analysis:
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To confirm the empirical formula.
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Challenges and Future Directions
While promising, further studies are necessary to explore:
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Toxicity Profiles: Assessment of cytotoxicity on normal versus cancerous cells.
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Structure-Activity Relationship (SAR) Studies: Modifications to optimize biological activity.
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In Vivo Testing: To validate efficacy and pharmacokinetics in animal models.
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